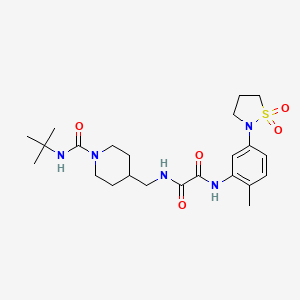
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O5S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of Non-Selective Inhibitors
Research by Chonan et al. (2011) focused on synthesizing novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. The study identified a fluorine-substituted tert-butoxycarbonyl group as an effective inhibitor, demonstrating potent inhibitory activities in enzyme and cell-based assays, and effectively reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis and Pharmacological Properties
Vardanyan (2018) described methods for synthesizing various 1-substituted piperidines, highlighting their pharmacological properties and usage in derivatives like trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol. This work provides a broader context for understanding the chemical class to which the compound belongs (Vardanyan, 2018).
Investigation of Heterocycles with Nitrogen or Sulfur
Solov’eva et al. (1993) conducted a study on heterocycles containing nitrogen or sulfur. They found that 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine are formed when reacting with saturated cyclic amines like morpholine, piperidine, and pyrrolidine. This research contributes to the understanding of reactions and products involving similar chemical structures (Solov’eva et al., 1993).
Synthesis of Antiplatelet Aggregation Compounds
Youssef et al. (2011) synthesized new carbamoylpyridine and carbamoylpiperidine analogues, examining their platelet aggregation inhibitory activity. Their findings contribute to the understanding of the compound's potential role in developing antiplatelet medications (Youssef et al., 2011).
Selective Alpha1A-Adrenoceptor Antagonism
A study by Chang et al. (2000) on L-771,688 (a closely related compound) demonstrates its high affinity for alpha1A-adrenoceptors and significant selectivity, suggesting potential therapeutic applications in targeting these receptors (Chang et al., 2000).
Asymmetric Synthesis for Nociceptin Antagonists
Jona et al. (2009) developed an asymmetric synthesis method for a compound similar to the one , which is useful for creating nociceptin antagonists. This demonstrates the compound's potential role in the synthesis of therapeutic agents (Jona et al., 2009).
Antibacterial Activity of Methylamino Piperidinyl Oxazolidinones
Research by Srivastava et al. (2007) on the design and synthesis of novel methylamino piperidinyl substituted oxazolidinones, including their evaluation for antibacterial activity, provides insights into the potential use of related compounds in treating bacterial infections (Srivastava et al., 2007).
Selective Activation of SK1 Channels
Hougaard et al. (2009) identified a small molecule, closely related to the compound , as a selective activator of SK1 channels. This finding has implications for the therapeutic targeting of these channels (Hougaard et al., 2009).
Synthesis and Biological Evaluation
Research by Sanjeevarayappa et al. (2015) on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate contributes to the understanding of similar compounds' synthesis and potential biological applications (Sanjeevarayappa et al., 2015).
Role in Compulsive Food Consumption
Piccoli et al. (2012) studied a compound similar to the one for its effects on compulsive food consumption, highlighting its potential role in treating disorders related to eating behaviors (Piccoli et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O5S/c1-16-6-7-18(28-10-5-13-34(28,32)33)14-19(16)25-21(30)20(29)24-15-17-8-11-27(12-9-17)22(31)26-23(2,3)4/h6-7,14,17H,5,8-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGVPRJKTJTRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCN(CC3)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2805151.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805152.png)
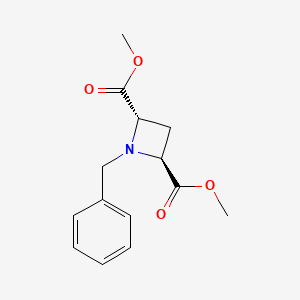
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2805155.png)
![2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2805159.png)
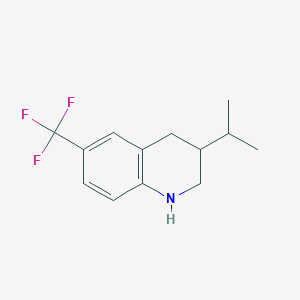
![4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2805163.png)

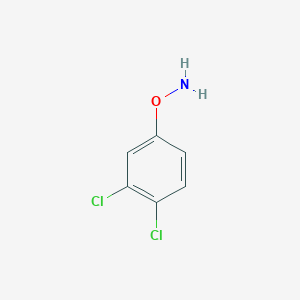
![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2805166.png)

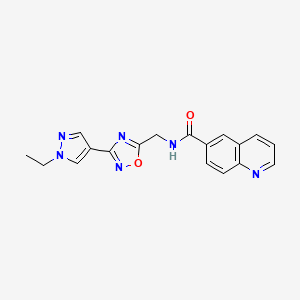
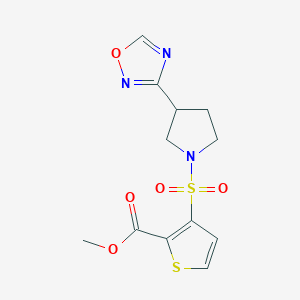
![isopropyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2805173.png)